molecular formula C5H7BrO B13131828 2-Bromo-2-cyclopropylacetaldehyde

2-Bromo-2-cyclopropylacetaldehyde

Cat. No.: B13131828
M. Wt: 163.01 g/mol
InChI Key: MGHGJVYENKMOPW-UHFFFAOYSA-N
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Description

2-Bromo-2-cyclopropylacetaldehyde is an organic compound characterized by the presence of a bromine atom, a cyclopropyl group, and an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-2-cyclopropylacetaldehyde typically involves the bromination of cyclopropylacetaldehyde. One common method includes the reaction of cyclopropylacetaldehyde with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

For industrial production, the process is scaled up with careful control of reaction parameters to maintain product purity and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better temperature control and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-cyclopropylacetaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Boronic acids, palladium catalysts.

Major Products Formed

    Oxidation: 2-Cyclopropylacetic acid.

    Reduction: 2-Bromo-2-cyclopropylethanol.

    Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-2-cyclopropylacetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a building block in the synthesis of potential therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-2-cyclopropylacetaldehyde involves its reactivity due to the presence of the bromine atom and the aldehyde group. The bromine atom can participate in nucleophilic substitution reactions, while the aldehyde group can undergo oxidation or reduction. These reactions are facilitated by the compound’s ability to form reactive intermediates, such as carbocations or carbanions, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2-cyclopropylacetaldehyde is unique due to the combination of the cyclopropyl group and the aldehyde functional group, which imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C5H7BrO

Molecular Weight

163.01 g/mol

IUPAC Name

2-bromo-2-cyclopropylacetaldehyde

InChI

InChI=1S/C5H7BrO/c6-5(3-7)4-1-2-4/h3-5H,1-2H2

InChI Key

MGHGJVYENKMOPW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C=O)Br

Origin of Product

United States

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